Cas no 865076-09-1 (3-(3-methylpyridin-4-yl)propan-1-ol)

3-(3-Methylpyridin-4-yl)propan-1-ol is a versatile pyridine derivative with a hydroxyl-functionalized propyl side chain, offering utility in pharmaceutical and fine chemical synthesis. Its structural features, including the methyl-substituted pyridine ring and terminal hydroxyl group, make it a valuable intermediate for constructing bioactive molecules or modifying molecular properties. The compound exhibits moderate polarity, facilitating solubility in common organic solvents while retaining compatibility with further functionalization. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly useful in medicinal chemistry for the development of targeted ligands or as a building block for heterocyclic frameworks.
3-(3-methylpyridin-4-yl)propan-1-ol structure
865076-09-1 structure
Product name:3-(3-methylpyridin-4-yl)propan-1-ol
CAS No:865076-09-1
MF:C9H13NO
MW:151.205622434616
CID:4662016
PubChem ID:26792913

3-(3-methylpyridin-4-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Methylpyridin-4-yl)propan-1-ol
    • 4-Pyridinepropanol, 3-methyl-
    • 3-(3-methylpyridin-4-yl)propan-1-ol
    • Inchi: 1S/C9H13NO/c1-8-7-10-5-4-9(8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3
    • InChI Key: RHIAAWLXEDXJCS-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(CCCO)=C1C

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 293.5±25.0 °C at 760 mmHg
  • Flash Point: 131.3±23.2 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-(3-methylpyridin-4-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1238249-1g
3-(3-methylpyridin-4-yl)propan-1-ol
865076-09-1 95%
1g
$1200 2024-06-06
Enamine
EN300-1843751-0.25g
3-(3-methylpyridin-4-yl)propan-1-ol
865076-09-1
0.25g
$774.0 2023-09-19
Enamine
EN300-1843751-0.1g
3-(3-methylpyridin-4-yl)propan-1-ol
865076-09-1
0.1g
$741.0 2023-09-19
Enamine
EN300-1843751-2.5g
3-(3-methylpyridin-4-yl)propan-1-ol
865076-09-1
2.5g
$1650.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425918-100mg
3-(3-Methylpyridin-4-yl)propan-1-ol
865076-09-1 98%
100mg
¥23758.00 2024-04-28
Enamine
EN300-1843751-5g
3-(3-methylpyridin-4-yl)propan-1-ol
865076-09-1
5g
$2443.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425918-50mg
3-(3-Methylpyridin-4-yl)propan-1-ol
865076-09-1 98%
50mg
¥21060.00 2024-04-28
1PlusChem
1P00KP94-100mg
3-(3-Methylpyridin-4-yl)propan-1-ol
865076-09-1 95%
100mg
$183.00 2025-03-01
A2B Chem LLC
AJ65048-5g
3-(3-methylpyridin-4-yl)propan-1-ol
865076-09-1 95%
5g
$2995.00 2024-04-19
A2B Chem LLC
AJ65048-250mg
3-(3-methylpyridin-4-yl)propan-1-ol
865076-09-1 95%
250mg
$350.00 2024-04-19

Additional information on 3-(3-methylpyridin-4-yl)propan-1-ol

Professional Introduction to 3-(3-methylpyridin-4-yl)propan-1-ol (CAS No. 865076-09-1)

3-(3-methylpyridin-4-yl)propan-1-ol, chemically designated as CAS No. 865076-09-1, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a methylpyridine moiety linked to a propan-1-ol backbone, has garnered attention due to its versatile applications in drug discovery and synthetic chemistry. The unique structural attributes of this molecule make it a valuable intermediate in the development of novel therapeutic agents.

The methylpyridin-4-yl substituent in 3-(3-methylpyridin-4-yl)propan-1-ol contributes to its pharmacological potential by enhancing binding affinity to biological targets. Pyridine derivatives are well-documented for their role in medicinal chemistry, often serving as key structural elements in drugs targeting neurological disorders, infectious diseases, and cancer. The presence of the 3-methyl group further modulates the electronic properties of the pyridine ring, influencing its interactions with biological receptors.

Recent advancements in computational chemistry have highlighted the importance of such heterocyclic compounds in drug design. Studies indicate that molecules containing pyridine rings exhibit improved solubility and metabolic stability, critical factors for pharmaceutical efficacy. The propan-1-ol moiety adds another layer of functional diversity, enabling further chemical modifications through oxidation, esterification, or alkylation reactions. These modifications are pivotal in tailoring the compound’s pharmacokinetic profile for optimal therapeutic outcomes.

In the context of modern drug development, 3-(3-methylpyridin-4-yl)propan-1-ol has been explored as a precursor in synthesizing small-molecule inhibitors. For instance, researchers have leveraged its scaffold to develop candidates targeting enzymes involved in inflammatory pathways. Preliminary studies suggest that derivatives of this compound exhibit promising anti-inflammatory properties, making them attractive for further investigation.

The synthesis of 3-(3-methylpyridin-4-yl)propan-1-ol involves multi-step organic transformations, typically starting from commercially available pyridine derivatives and alcohol precursors. Catalytic methods, including transition metal-catalyzed cross-coupling reactions, have been employed to construct the pyridine-propanol linkage efficiently. These synthetic strategies not only ensure high yield but also minimize byproduct formation, aligning with green chemistry principles.

From a regulatory perspective, the compound’s classification as a research chemical ensures compliance with international trade and safety standards. Its use in academic and industrial settings is governed by guidelines that prioritize laboratory safety without compromising scientific innovation. The lack of inclusion in hazardous or controlled substance lists underscores its benign nature for legitimate research purposes.

The growing interest in natural product-inspired drug design has also spurred investigations into derivatives of 3-(3-methylpyridin-4-yl)propan-1-ol. By integrating bioactive motifs from terrestrial or marine organisms into synthetic frameworks, chemists aim to uncover novel pharmacophores with enhanced therapeutic potential. This approach leverages the vast chemical diversity found in nature while employing synthetic chemistry to refine and optimize lead compounds.

Looking ahead, the future applications of 3-(3-methylpyridin-4-yl)propan-1-ol are likely to expand as new methodologies emerge in drug discovery and materials science. Advances in high-throughput screening technologies will enable rapid assessment of its derivatives for various biological activities. Additionally, innovations in biocatalysis may offer sustainable routes for large-scale production, further solidifying its role as a cornerstone compound in pharmaceutical research.

In summary, 3-(3-methylpyridin-4-yl)propan-1-ol (CAS No. 865076-09-1) represents a compelling example of how structural diversity can drive innovation in medicine and chemistry. Its unique combination of functional groups makes it a versatile building block for developing next-generation therapeutics. As research continues to uncover new applications and synthetic pathways, this compound will undoubtedly remain at the forefront of scientific exploration.

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